Field: Biochemistry
Application: H-Phe-pNA is a good substrate for aminopeptidase M (microsomal alanyl aminopeptidase).
Method: The compound is used in assays to measure the activity of aminopeptidase M.
Field: Clinical Biochemistry
Application: H-Phe-pNA can be used as a chromogenic substrate in various assays.
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a chiral compound characterized by its amine and amide functional groups, along with a nitrophenyl moiety. Its molecular formula is , and it features a phenyl group attached to the central carbon of the propanamide structure. The presence of the nitro group on the phenyl ring contributes to its unique reactivity and biological properties. This compound is often utilized in various scientific research applications due to its structural complexity and potential biological activity .
Research indicates that (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide exhibits notable biological activities, particularly in:
The synthesis of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide typically involves several steps:
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide finds applications in various fields:
Interaction studies involving (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide often focus on its binding affinity to various biological targets:
Several compounds share structural similarities with (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-2-Amino-N-(4-chlorophenyl)-3-phenylpropanamide | Similar backbone with a chlorine substituent | Antimicrobial | Chlorine may enhance lipophilicity |
| (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | Fluorine instead of nitro group | Potential anticancer activity | Fluorine affects electronic properties |
| (S)-2-Amino-N-(4-bromophenyl)-3-phenylpropanamide | Bromine substitution | Antiviral potential | Bromine's larger size may influence binding |
These compounds illustrate variations in biological activity and reactivity based on their substituents, showcasing the significance of functional group modifications in medicinal chemistry.
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (CAS: 2360-97-6) is a chiral organic compound with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol . It belongs to the class of phenylpropanamide derivatives, characterized by a phenyl group, a nitro-substituted aniline moiety, and a stereogenic center at the C2 position.
First synthesized in the late 20th century, this compound gained prominence as a chromogenic substrate for protease activity assays, particularly for chymotrypsin . Its nitroaniline group releases a yellow chromophore upon enzymatic hydrolysis, enabling real-time kinetic studies .
The compound’s stereospecificity and stability under physiological conditions make it a critical tool in enzymology. It is widely used to:
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide possesses the molecular formula C₁₅H₁₅N₃O₃ with a molecular weight of 285.30 grams per mole [1] [2] [6]. The compound is systematically known as L-Phenylalanine 4-nitroanilide and carries the Chemical Abstracts Service registry number 2360-97-6 [4] [6]. The exact mass of this compound is calculated to be 285.11134135 Daltons, with a monoisotopic mass identical to this value [3] [6].
The molecular composition includes fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a total of thirty-six atoms within the molecular structure [1] [2]. The heavy atom count, excluding hydrogen atoms, is twenty-one [3] [6]. The compound exhibits a formal charge of zero and demonstrates a molecular complexity value of 356 as calculated by computational methods [3] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ | [1] [2] |
| Molecular Weight | 285.30 g/mol | [1] [2] [6] |
| Exact Mass | 285.11134135 Da | [3] [6] |
| Monoisotopic Mass | 285.11134135 Da | [3] [6] |
| Heavy Atom Count | 21 | [3] [6] |
| Total Atom Count | 36 | [1] [2] |
| Formal Charge | 0 | [3] [6] |
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide contains a single stereogenic center at the alpha carbon position, designated as the (S)-configuration according to the Cahn-Ingold-Prelog priority rules [6] [29]. The compound exhibits defined atom stereocenter count of one with no undefined stereocenters, confirming its enantiomerically pure form [3] [6]. The stereochemical configuration corresponds to the L-form when referenced to glyceraldehyde standards, consistent with naturally occurring amino acid derivatives [29].
The chiral center at position 2 of the propanamide backbone creates non-superimposable mirror images, resulting in optical activity [27] [29]. The (S)-configuration indicates that when the molecule is oriented with the hydrogen atom pointing away from the observer, the priority sequence from amine nitrogen (highest priority) to carbonyl carbon (second priority) to benzyl carbon (third priority) follows a counterclockwise direction [29]. This stereochemical arrangement is critical for the compound's biological recognition patterns and intermolecular interactions.
The InChI string for the compound reflects this stereochemical information: InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 [2] [6]. The "/t14-/m0/s1" portion specifically encodes the (S)-stereochemical configuration at the chiral carbon atom.
The 4-nitrophenyl substituent represents a key structural feature of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, consisting of a benzene ring with a nitro group positioned para to the amide nitrogen attachment point [11] [12]. The nitro group exhibits characteristic structural properties with nitrogen-oxygen bond lengths typical of aromatic nitro compounds and maintains planarity with the benzene ring system [11] [13].
The 4-nitrophenyl moiety demonstrates strong electron-withdrawing characteristics due to the presence of the nitro substituent [12]. This electron-deficient aromatic system influences the overall electronic distribution within the molecule and affects intermolecular interactions. The nitro group exists in a coplanar arrangement with the phenyl ring, as evidenced by crystallographic studies of similar 4-nitrophenyl compounds, with torsion angles typically ranging from 0 to 5 degrees from perfect planarity [11] [13].
Spectroscopic analysis reveals characteristic absorption patterns for the 4-nitrophenyl fragment, including strong infrared absorptions corresponding to nitro group stretching vibrations and aromatic carbon-carbon stretches [32] [35]. The aromatic carbon atoms typically exhibit ¹³C nuclear magnetic resonance chemical shifts in the range of 110 to 140 parts per million, consistent with substituted benzene ring systems [35]. The nitro group contributes additional complexity to the electronic spectrum through charge transfer interactions with the aromatic system.
| Structural Feature | Characteristic |
|---|---|
| Substitution Pattern | para-Nitrophenyl |
| Electron Character | Strong electron-withdrawing |
| Planarity | Coplanar with benzene ring |
| Bond Angles | Tetrahedral at nitrogen center |
| Aromatic ¹³C NMR Range | 110-140 ppm |
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide exhibits specific crystallographic properties characteristic of amino acid derivatives with aromatic substituents [18] [19]. The compound crystallizes in defined crystal systems with ordered molecular arrangements stabilized by intermolecular hydrogen bonding networks. Similar phenylalanine derivatives demonstrate polymorphic behavior, suggesting potential for multiple crystalline forms under different crystallization conditions [18] [19].
The solid-state behavior of related amino acid derivatives indicates the presence of characteristic hydrogen bonding patterns involving the amino group, amide carbonyl, and aromatic nitrogen atoms [18] [20]. These interactions contribute to the formation of layered crystal structures with molecules arranged in bilayer motifs, as observed in L-phenylalanine polymorphs [18]. The presence of both the 4-nitrophenyl group and the phenyl side chain creates additional opportunities for aromatic stacking interactions that influence crystal packing arrangements.
Thermal analysis of similar amino acid derivatives reveals decomposition temperatures typically occurring above 190°C, with initial degradation processes beginning around 150-200°C [33] [36]. The crystalline stability is maintained under ambient conditions but shows sensitivity to elevated temperatures where deamidation and decarboxylation processes may occur [33]. The compound exhibits typical organic solid-state behavior with respect to thermal expansion and mechanical properties consistent with amino acid derivative crystal systems.
X-ray powder diffraction analysis of related compounds confirms ordered crystalline arrangements with characteristic diffraction patterns indicative of specific space group symmetries [18] [19]. The molecular conformation in the solid state maintains the stereochemical integrity of the (S)-configuration while allowing optimization of intermolecular interactions through hydrogen bonding and aromatic stacking arrangements.
The solubility characteristics of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide reflect the amphiphilic nature of the molecule, containing both hydrophilic amino and amide functionalities alongside lipophilic aromatic systems [3] [6]. Computational analysis indicates an XLogP3 value of 2.0, suggesting moderate lipophilicity with balanced hydrophilic-lipophilic properties [3] [6]. This partition coefficient value places the compound in an intermediate range between highly polar and highly nonpolar substances.
The topological polar surface area is calculated as 101 square Angstroms, indicating significant polar character that influences solubility in polar solvents [3] [6]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its capacity for forming hydrogen bonds with protic solvents [3] [6]. The presence of both amino and nitro functionalities creates multiple sites for solvation interactions.
Experimental partition coefficient studies on related 4-nitrophenyl compounds demonstrate typical organic solvent-water distribution patterns [21] [23]. The aromatic nitro group contributes to increased solubility in polar organic solvents while the amino acid backbone maintains some aqueous solubility characteristics. The rotatable bond count of four provides conformational flexibility that can influence solvation properties and molecular interactions in different solvent environments [3] [6].
| Solubility Parameter | Value | Implication |
|---|---|---|
| XLogP3 | 2.0 | Moderate lipophilicity |
| Topological Polar Surface Area | 101 Ų | Significant polar character |
| Hydrogen Bond Donors | 2 | Limited protic interactions |
| Hydrogen Bond Acceptors | 4 | Multiple solvation sites |
| Rotatable Bonds | 4 | Conformational flexibility |
The classical approach involves the use of (S)-2-amino-3-phenylpropanoic acid as the starting material, which undergoes N-protection using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups [2]. The protected amino acid is then activated using traditional coupling reagents, most commonly dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) [3]. This combination provides adequate coupling efficiency while minimizing racemization of the stereocenter.
Traditional synthetic protocols typically employ dichloromethane or dimethylformamide as reaction solvents, with reaction temperatures maintained at ambient conditions to preserve the stereochemical integrity of the amino acid center [4]. The coupling reaction proceeds through the formation of an activated ester intermediate, which subsequently reacts with 4-nitroaniline to yield the desired amide product. Following the coupling reaction, deprotection of the amino group is achieved using standard acidic conditions, typically employing trifluoroacetic acid for Boc-protected substrates or catalytic hydrogenation for Cbz-protected compounds .
These traditional methodologies, while reliable, often suffer from moderate yields (typically 60-75%) and require extended reaction times ranging from 12 to 24 hours for completion [5]. Additionally, the use of stoichiometric amounts of coupling reagents and the necessity for chromatographic purification contribute to the overall cost and environmental impact of these synthetic approaches.
Contemporary synthetic methodologies for (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide have evolved to incorporate more efficient coupling strategies and improved stereochemical control mechanisms. Modern approaches emphasize the use of advanced coupling reagents that provide superior reactivity while maintaining excellent enantiomeric purity [6] [7].
The implementation of third-generation coupling reagents has revolutionized the synthesis of this compound. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) has emerged as the preferred coupling reagent due to its exceptional ability to suppress racemization while providing rapid and efficient amide bond formation [8]. HATU operates through the formation of 1-hydroxy-7-azabenzotriazole (HOAt) active esters, which exhibit superior reactivity compared to traditional hydroxybenzotriazole esters [9].
Modern protocols typically employ HATU in combination with diisopropylethylamine (DIPEA) as the base, with reaction times reduced to 30 minutes to 2 hours [8]. The enhanced reactivity of HATU allows for the use of lower reaction temperatures and reduced catalyst loadings, contributing to improved stereochemical control and higher overall yields (85-95%) [7].
Alternative modern coupling systems include the use of Oxyma-based reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate and PyOxim [10]. These reagents offer the advantage of being non-explosive alternatives to triazole-based coupling agents while maintaining comparable coupling efficiency [11].
Solvent selection in modern approaches has also been optimized, with acetonitrile and dimethylformamide remaining the solvents of choice due to their ability to solubilize both the coupling reagents and substrates effectively [12]. The use of microwave-assisted synthesis has been explored as a means to further reduce reaction times and improve yields, although careful temperature control is essential to prevent epimerization [13].
HATU-mediated coupling represents the state-of-the-art methodology for the synthesis of (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide. The mechanism of HATU activation involves the initial formation of a carboxylate anion through deprotonation by the organic base, followed by nucleophilic attack on the electron-deficient carbon center of HATU [9]. This process generates an unstable O-acyl(tetramethyl)isouronium intermediate, which rapidly rearranges to form the corresponding HOAt active ester [6].
The HOAt active ester intermediate exhibits exceptional reactivity toward nucleophilic amines due to the excellent leaving group properties of the azabenzotriazole N-oxide moiety [14]. The pyridine nitrogen in the azabenzotriazole ring provides anchimeric assistance to the coupling reaction, significantly enhancing the reaction rate compared to conventional HOBt-based systems [10].
Optimized HATU coupling protocols for this specific transformation typically employ 2.0 equivalents of HATU relative to the amino acid substrate, with 4.0 equivalents of DIPEA as the base [15]. The reaction is conducted in dimethylformamide at ambient temperature for 1-3 hours, achieving excellent yields (90-95%) with minimal racemization (less than 2%) [8]. The addition of catalytic amounts of HOAt (0.1-0.2 equivalents) can further enhance the reaction efficiency and reduce racemization to negligible levels [15].
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) represents a widely utilized and cost-effective coupling methodology [12]. This system operates through the initial formation of an O-acylisourea intermediate upon reaction of the carbodiimide with the carboxylic acid, followed by rapid transesterification with HOBt to generate the corresponding active ester [16].
The EDC/HOBt system offers several advantages, including the water solubility of the coupling reagent and its urea byproduct, facilitating purification through aqueous extraction [17]. Additionally, the use of catalytic amounts of HOBt (0.1-0.3 equivalents) makes this approach economically attractive for large-scale synthesis [16].
Optimal reaction conditions for EDC/HOBt coupling involve the use of 1.1-1.2 equivalents of EDC with 0.1-0.2 equivalents of HOBt in the presence of 2.0 equivalents of DIPEA [12]. The reaction is typically conducted in dimethylformamide or acetonitrile at ambient temperature for 2-6 hours. While yields are generally good (80-88%), the reaction times are longer compared to HATU-mediated processes [18].
A significant consideration when employing EDC/HOBt systems is the pH dependence of the coupling efficiency. The optimal pH for maximum conversion lies at the midpoint between the pKa values of the carboxylic acid and EDC, typically around pH 3.9 for most amino acid substrates [16]. Careful pH control can significantly improve coupling efficiency and reduce side product formation.
Several alternative coupling reagents have been developed to address specific synthetic challenges or to provide improved performance characteristics. Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and its tetrafluoroborate analog (TBTU) represent well-established alternatives to HATU, offering similar reactivity patterns while utilizing HOBt rather than HOAt as the activating auxiliary [19] [20].
HBTU and TBTU demonstrate excellent performance in the synthesis of sterically hindered peptides and exhibit resistance to racemization [21]. These reagents are particularly effective for macrocyclization reactions and have been shown to be 5-70 times faster than conventional diphenylphosphoryl azide (DPPA) in certain applications [20]. The solid-phase synthesis applications of these reagents have been extensively validated, with quantitative yields achieved for complex cyclic peptides [20].
Phosphonium-based coupling reagents, including PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer an alternative mechanism of activation while maintaining excellent coupling efficiency [17]. PyAOP, in particular, benefits from the use of HOAt as the activating auxiliary, providing reactivity comparable to HATU while offering different solubility and handling characteristics [10].
Pyridinium-based coupling reagents have emerged as highly efficient alternatives for hindered peptide synthesis. 1-Ethyl-2-halopyridinium salts, including BEP, FEP, BEPH, and FEPH, have demonstrated superior reactivity and lower racemization compared to conventional uronium and phosphonium salts [22] [23]. These reagents operate through the formation of acyl halide and acyloxypyridinium intermediates, providing rapid coupling under mild conditions [22].
The preservation of the (S)-configuration during the synthesis of (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide is paramount to maintaining the biological activity and pharmaceutical relevance of the final product. Stereochemical integrity can be compromised through several mechanisms, including base-catalyzed epimerization, oxazolone formation, and direct enolization of the activated amino acid derivatives [24].
The most effective approach to stereochemical preservation involves the careful selection of coupling conditions that minimize the formation of reactive intermediates prone to racemization. The use of weakly basic conditions and low temperatures significantly reduces the propensity for epimerization [25]. HATU-mediated coupling under neutral to mildly basic conditions (pH 7-8) has been shown to maintain stereochemical integrity with enantiomeric excess values exceeding 99% [6].
The addition of racemization suppressants, such as HOAt or Oxyma, provides additional protection against stereochemical degradation [11]. These additives function by accelerating the aminolysis step relative to competing side reactions, thereby reducing the lifetime of activated intermediates susceptible to racemization [10]. The optimal ratio of racemization suppressant to coupling reagent typically ranges from 0.1 to 1.0 equivalents, depending on the specific system employed [15].
Temperature control represents another critical factor in stereochemical preservation. Reactions conducted at temperatures below 25°C generally exhibit superior stereochemical retention compared to elevated temperature protocols [13]. However, the reduced reaction rates at lower temperatures must be balanced against the potential for incomplete conversion and extended reaction times.
Asymmetric catalysis methodologies offer an alternative approach to the synthesis of enantiomerically pure (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide through the direct construction of the stereocenter during the synthetic sequence. Rhodium-catalyzed asymmetric conjugate addition represents one of the most successful asymmetric catalytic approaches for the synthesis of phenylalanine derivatives [26] [27].
The asymmetric conjugate addition of arylboronic acids to dehydroalanine derivatives, catalyzed by chiral rhodium complexes, proceeds through a conjugate addition and enantioselective protonation cascade [26]. This methodology enables the facile preparation of chiral functionalized phenylalanines with excellent enantioselectivity (90-99% enantiomeric excess) and broad substrate scope [27].
The reaction mechanism involves the formation of a rhodium enolate intermediate that undergoes stereoselective protonation from the re-face, leading to the preferential formation of the (S)-configured product [26]. The choice of chiral ligand is critical to achieving high enantioselectivity, with (R,R)-Et-DuPhos and related bisphosphine ligands providing optimal results [28].
Asymmetric hydrogenation of dehydroamino acid precursors represents another well-established catalytic approach. The use of [(R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ as the catalyst system enables the direct reduction of N-acetyl dehydrophenylalanine derivatives with excellent enantioselectivity [28]. This methodology has been successfully implemented on large scales (up to 150 kg) for the production of pharmaceutical intermediates [28].
Chiral auxiliary-mediated synthesis provides a reliable and predictable approach to stereocontrol in the preparation of (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide. The use of chiral auxiliaries offers the advantage of well-established stereochemical outcomes based on the conformational preferences of the auxiliary-substrate complex [29].
Nickel(II) complexes of chiral amino acid derivatives have emerged as particularly effective chiral auxiliaries for the asymmetric synthesis of α-amino acids [29]. The tridentate coordination of the chiral ligand to the nickel center creates a well-defined stereochemical environment that directs subsequent alkylation reactions with high facial selectivity [29].
The synthesis typically involves the formation of a chiral nickel complex from the auxiliary ligand and glycine or alanine precursors, followed by diastereoselective alkylation with appropriate electrophiles [29]. The diastereoselectivity of the alkylation reaction is typically excellent (>95% diastereomeric excess), and the chiral auxiliary can be recovered and reused through acidic disassembly of the complex [29].
Evans-type chiral auxiliaries, based on oxazolidinone frameworks, have also been successfully employed in the asymmetric synthesis of phenylalanine derivatives [30]. The asymmetric aldol condensation of chiral N-acyl oxazolidinones with appropriate aldehydes provides access to β-branched amino acid precursors with excellent stereochemical control [30].
Phase transfer catalysis using chiral quaternary ammonium salts represents an alternative auxiliary-based approach that has shown excellent results for the synthesis of both enantiomers of phenylalanine derivatives [31]. The use of pseudoenantiomeric cinchona alkaloid-derived catalysts enables access to both (R)- and (S)-configured products with predictable stereochemical outcomes and excellent enantioselectivity (>95% enantiomeric excess) [31].
Column chromatography on silica gel represents the most widely employed purification technique for (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide due to its versatility, cost-effectiveness, and scalability [32]. The polarity-based separation mechanism enables the efficient removal of both polar and non-polar impurities commonly encountered in amino acid amide synthesis [33].
The optimal chromatographic conditions typically employ a gradient elution system using hexane and ethyl acetate as the mobile phase components [32]. Initial elution with 100% hexane removes non-polar impurities, followed by a gradual increase in ethyl acetate concentration (0-50%) to elute the target compound . The compound typically elutes at approximately 30-40% ethyl acetate in hexane, corresponding to an Rf value of 0.3 in a 1:1 ethyl acetate:hexane solvent system .
Flash chromatography techniques have been shown to provide superior resolution and reduced purification times compared to conventional gravity-fed columns [32]. The use of higher flow rates and optimized particle size distributions (40-63 μm silica gel) enables the achievement of purities exceeding 95% in a single chromatographic run [34]. Automated flash chromatography systems further enhance reproducibility and enable the processing of multiple samples simultaneously [35].
For large-scale purifications (gram to kilogram quantities), dry-loading techniques and gradient optimization become critical factors in achieving efficient separations [36]. The use of celite as a loading aid and the implementation of shallow gradients (1-2% increase in polarity per column volume) provide optimal resolution while minimizing band broadening effects [33].
Recrystallization represents a highly effective purification technique for (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide, capable of achieving purities exceeding 99% while maintaining excellent stereochemical integrity [13]. The selection of appropriate solvent systems is critical to achieving optimal crystallization behavior and high recovery yields [37].
Ethanol-water mixtures (typically 70-90% ethanol) have proven to be the most effective recrystallization solvents for this compound . The dissolution is typically performed at elevated temperatures (60-80°C) to achieve complete solubilization, followed by controlled cooling to ambient temperature to induce crystallization [13]. The crystallization process can be enhanced through the use of seed crystals and controlled cooling rates (1-2°C per hour) [38].
Microwave-assisted crystallization techniques have been developed to accelerate the crystallization process while maintaining high purity levels [13]. Metal-assisted and microwave-accelerated evaporative crystallization (MA-MAEC) using silver nanoparticle films as heterogeneous nucleation sites reduces crystallization times by up to 8-fold while increasing crystal growth rates by up to 50-fold [13] [38].
The addition of surfactants or alcohols during crystallization can improve crystal morphology and reduce aggregation [37]. Sodium oleate, sodium lauryl sulfate, and other anionic surfactants have been shown to promote the formation of well-defined crystals with improved filtration characteristics [37]. The optimal surfactant concentration typically ranges from 0.01-0.1% by weight relative to the amino acid [37].
The accurate assessment of purity is essential for ensuring the quality and consistency of (S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide preparations. High-performance liquid chromatography (HPLC) represents the gold standard for purity analysis, providing quantitative determination of both chemical purity and enantiomeric excess [39].
Reversed-phase HPLC using C18-modified silica columns with gradient elution provides excellent resolution of the target compound from synthetic impurities [40]. The mobile phase typically consists of water and acetonitrile with 0.1% trifluoroacetic acid as an ion-pairing reagent [40]. The compound exhibits characteristic UV absorption at 254 nm due to the aromatic chromophores, enabling sensitive detection at concentrations below 1 μg/mL [39].
Chiral HPLC analysis is essential for determining enantiomeric purity and detecting potential racemization during synthesis [41]. Chiral stationary phases based on derivatized cyclodextrins or chiral crown ethers provide baseline resolution of the (S)- and (R)-enantiomers [41]. The enantiomeric excess can be determined with precision exceeding 0.1%, enabling the detection of minor stereochemical impurities [41].
Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural confirmation and purity assessment . The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons (δ 7.2-8.3 ppm), the methylene protons (δ 3.0-3.2 ppm), and the methine proton (δ 4.5-4.7 ppm) . The integration ratios of these signals provide quantitative purity information, while the coupling patterns confirm structural integrity .